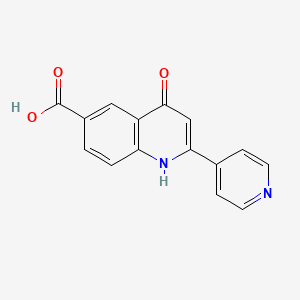
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Quinazolinone core, phosphonium ylide
- Conditions: Wittig reaction, solvent (e.g., dichloromethane)
- Product: (E)-1-Methyl-2-styrylquinazolin-4(1H)-one
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The styryl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired styryl derivative.
-
Step 1: Formation of Quinazolinone Core
- Reactants: 2-aminobenzamide, aldehyde
- Conditions: Basic medium (e.g., sodium hydroxide), reflux
- Intermediate: Imine
-
Step 2: Cyclization
- Conditions: Continued reflux
- Product: Quinazolinone core
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Methyl-2-styrylquinazolin-4(1H)-one undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Conditions: Aqueous or organic solvent, controlled temperature
-
Reduction: : Reduction of the compound can lead to the formation of dihydroquinazolinone derivatives.
- Reagents: Reducing agents (e.g., sodium borohydride)
- Conditions: Solvent (e.g., ethanol), ambient temperature
-
Substitution: : The styryl group can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Electrophiles or nucleophiles (e.g., halogens, amines)
- Conditions: Solvent (e.g., acetonitrile), catalyst (e.g., palladium)
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, dihydroquinazolinone derivatives, and substituted styrylquinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
Mécanisme D'action
The mechanism of action of (E)-1-Methyl-2-styrylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to DNA or proteins, disrupting their function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methylquinazolin-4(1H)-one and 2-styrylquinazolin-4(1H)-one share structural similarities with (E)-1-Methyl-2-styrylquinazolin-4(1H)-one.
Styryl Derivatives: Compounds like (E)-1-styryl-2-methylquinazolin-4(1H)-one and (E)-2-styryl-1-methylquinazolin-4(1H)-one have similar styryl groups attached to the quinazolinone core.
Uniqueness
This compound is unique due to its specific substitution pattern and (E)-configuration, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone and styryl derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-phenylethenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15-10-6-5-9-14(15)17(20)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ |
Clé InChI |
RFVOUCDXYWPKNH-VAWYXSNFSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(=O)N=C1/C=C/C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

